molecular formula C15H20O4 B8080994 Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate

Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate

Cat. No.: B8080994
M. Wt: 264.32 g/mol
InChI Key: CBVUCDWLQMSSJP-UHFFFAOYSA-N
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Description

Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate is a chemical compound with unique properties that have garnered interest in various scientific fields

Chemical Reactions Analysis

Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might utilize reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include those found in the PubChem database, which provides information on 2-dimensional and 3-dimensional neighbors .

Properties

IUPAC Name

methyl 6-(2,6-dimethylphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-11-7-6-8-12(2)14(11)19-10-5-4-9-13(16)15(17)18-3/h6-8H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVUCDWLQMSSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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